

Spectroscopic Analysis of Chloropentafluoroethane: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chloropentafluoroethane

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **chloropentafluoroethane** (C₂ClF₅), a compound of interest in various industrial and research applications. This document details the principles and practical aspects of analyzing C₂ClF₅ using infrared (IR) spectroscopy, mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows are presented to aid researchers in the characterization and analysis of this halogenated ethane derivative.

Introduction

Chloropentafluoroethane (CFC-115) is a chlorofluorocarbon with the chemical formula C₂ClF₅. Understanding its molecular structure and spectroscopic properties is crucial for its identification, quantification, and for studying its interactions in various chemical and biological systems. This guide explores the application of key spectroscopic techniques to elucidate the structural features of **chloropentafluoroethane**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of a compound based on its vibrational modes.

Data Presentation: Infrared Absorption Bands

The gas-phase infrared spectrum of **chloropentafluoroethane** exhibits a series of absorption bands corresponding to the fundamental vibrational modes of the molecule, as well as overtone and combination bands. The observed absorption maxima are summarized in the table below.

Wavenumber (cm ⁻¹)	Wavelength (μm)	Classification
370	27.0	Fundamental
582	17.2	Fundamental
721	13.9	Fundamental
815	12.3	Fundamental
975	10.3	Fundamental
1120	8.9	Fundamental
1235	8.1	Fundamental
1325	7.5	Fundamental
1420	7.0	Combination
1550	6.4	Combination
1625	6.2	Combination
1775	5.6	Overtone
1850	5.4	Combination
1950	5.1	Combination
2050	4.9	Combination
2150	4.6	Combination
2350	4.3	Combination
2450	4.1	Combination
2550	3.9	Combination

Experimental Protocol: Gas-Phase IR Spectroscopy

The following protocol outlines the general procedure for obtaining a gas-phase infrared spectrum of **chloropentafluoroethane**.

Objective: To record the infrared absorption spectrum of gaseous **chloropentafluoroethane** to identify its characteristic vibrational frequencies.

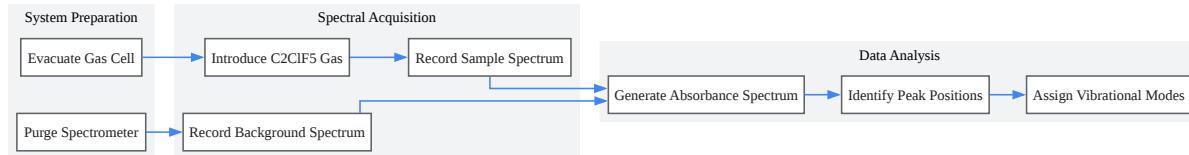
Materials:

- **Chloropentafluoroethane** (gaseous)
- Infrared Spectrometer (e.g., a prism or Fourier-transform infrared (FTIR) spectrometer)
- Gas cell (typically 5 to 10 cm path length) with infrared-transparent windows (e.g., KBr or NaCl)
- Vacuum line and manifold for gas handling
- Pressure gauge

Procedure:

- System Preparation: Ensure the IR spectrometer is powered on and has completed its self-check and calibration procedures. The sample compartment should be purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.
- Gas Cell Preparation: The gas cell is evacuated to a low pressure using the vacuum line to remove any residual gases.
- Sample Introduction: Gaseous **chloropentafluoroethane** is introduced into the evacuated gas cell to a desired pressure. The pressure should be optimized to obtain a spectrum with good signal-to-noise ratio without saturating the strong absorption bands.
- Spectral Acquisition: A background spectrum of the evacuated gas cell is recorded. Subsequently, the spectrum of the gas cell containing the **chloropentafluoroethane** sample is acquired. The instrument software is then used to generate the absorbance or transmittance spectrum of the sample by ratioing against the background. The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).
- Data Analysis: The positions of the absorption bands (in cm⁻¹) are determined from the spectrum. These bands are then assigned to specific molecular vibrations (e.g., C-C stretch,

C-F stretch, C-Cl stretch, and various bending modes).



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Caption: Experimental workflow for gas-phase IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Data Presentation: Mass Spectral Data

The electron ionization (EI) mass spectrum of **chloropentafluoroethane** is characterized by a molecular ion peak and several fragment ions. The most abundant fragments are listed in the table below, with data sourced from the NIST/EPA/MSDC Mass Spectral Database.[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
31	12.5	[CF] ⁺
35	32.4	[Cl] ⁺
50	5.2	[CF ₂] ⁺
69	46.8	[CF ₃] ⁺
85	100.0	[CClF ₂] ⁺
119	67.6	[C ₂ F ₅] ⁺
154	0.8	[C ₂ ClF ₅] ⁺ (Molecular Ion)
156	0.3	[C ₂ ³⁷ ClF ₅] ⁺ (Isotope Peak)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a general method for the analysis of **chloropentafluoroethane** using GC-MS.

Objective: To obtain the mass spectrum of **chloropentafluoroethane** for molecular weight determination and structural elucidation through its fragmentation pattern.

Instrumentation:

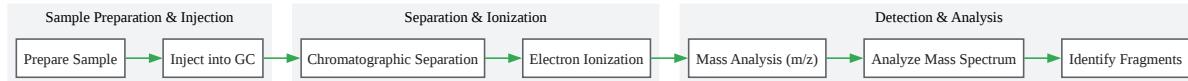
- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- Capillary GC column suitable for separating volatile halogenated compounds (e.g., a non-polar or mid-polar column).
- Data acquisition and processing software.

Materials:

- **Chloropentafluoroethane** standard (gaseous or in a suitable volatile solvent).
- High-purity helium carrier gas.

Procedure:

- **Instrument Setup:** The GC-MS system is tuned and calibrated according to the manufacturer's specifications. The GC oven temperature program, injector temperature, and carrier gas flow rate are set to achieve good chromatographic separation. The MS is set to scan a suitable mass range (e.g., m/z 10-200).
- **Sample Introduction:** A known amount of the gaseous or dissolved sample is injected into the GC inlet. The sample is vaporized and carried onto the GC column by the helium carrier gas.
- **Chromatographic Separation:** The components of the sample are separated as they pass through the GC column based on their volatility and interaction with the stationary phase. **Chloropentafluoroethane** will elute at a characteristic retention time under the specified conditions.
- **Ionization and Mass Analysis:** As **chloropentafluoroethane** elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated in the mass analyzer according to their m/z ratio.
- **Data Analysis:** The mass spectrum corresponding to the GC peak of **chloropentafluoroethane** is extracted and analyzed. The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is interpreted to deduce the structure of the molecule.



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Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For fluorinated compounds like **chloropentafluoroethane**, ¹⁹F and ¹³C NMR are particularly informative.

Data Presentation: Predicted NMR Data

Due to the absence of protons, ¹H NMR is not applicable for **chloropentafluoroethane**. The predicted ¹³C and ¹⁹F NMR spectral data are presented below, based on typical chemical shift ranges for similar structural motifs.

¹³C NMR:

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity
-CF ₂ Cl	120 - 130	Triplet
-CF ₃	115 - 125	Quartet

¹⁹F NMR:

Fluorine Atoms	Predicted Chemical Shift (δ , ppm)	Multiplicity
-CF ₂ Cl	-70 to -90	Quartet
-CF ₃	-80 to -100	Triplet

Experimental Protocol: ¹⁹F and ¹³C NMR Spectroscopy

The following is a general protocol for acquiring ¹⁹F and ¹³C NMR spectra of **chloropentafluoroethane**.

Objective: To obtain ^{19}F and ^{13}C NMR spectra to confirm the carbon framework and the environment of the fluorine atoms.

Instrumentation:

- High-field NMR spectrometer (e.g., JEOL C-60 HL or modern equivalent) equipped with a multinuclear probe.
- NMR tubes.
- Data processing software.

Materials:

- **Chloropentafluoroethane.**
- Deuterated solvent (e.g., CDCl_3) for locking and as an internal standard (for ^{13}C NMR).
- Reference standard for ^{19}F NMR (e.g., CFCI_3).

Procedure:

- Sample Preparation: A small amount of **chloropentafluoroethane** (which is a gas at room temperature) is condensed into a cooled NMR tube containing a deuterated solvent. Alternatively, the gas can be bubbled through the solvent in the NMR tube. The tube is then sealed.
- Instrument Setup: The NMR spectrometer is tuned to the ^{19}F or ^{13}C frequency. The magnetic field is locked using the deuterium signal from the solvent.
- Spectral Acquisition:
 - For ^{19}F NMR: A standard one-pulse experiment is typically sufficient. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to an external or internal standard (e.g., CFCI_3 at 0 ppm).
 - For ^{13}C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A sufficient number of scans are acquired. The chemical shifts are

referenced to the solvent signal (e.g., CDCl_3 at 77.16 ppm).

- Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are phased and baseline corrected. The chemical shifts, multiplicities (due to C-F and F-F coupling), and coupling constants are determined and assigned to the respective nuclei in the molecule.



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Caption: General workflow for NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most sensitive to molecules containing π -electrons and heteroatoms with non-bonding electrons.

Data Presentation: UV-Vis Absorption

Saturated haloalkanes like **chloropentafluoroethane** do not contain chromophores that absorb in the near-UV or visible regions of the electromagnetic spectrum. Their electronic transitions ($\sigma \rightarrow \sigma^*$ and $n \rightarrow \sigma^*$) occur at very high energies, corresponding to wavelengths in the far-ultraviolet region (typically below 200 nm). Therefore, **chloropentafluoroethane** is expected to be transparent in the standard UV-Vis range (200-800 nm).

Experimental Protocol: Gas-Phase UV-Vis Spectroscopy

The following protocol describes a general procedure for attempting to measure the UV-Vis spectrum of gaseous **chloropentafluoroethane**.

Objective: To determine the UV-Vis absorption spectrum of **chloropentafluoroethane**.

Instrumentation:

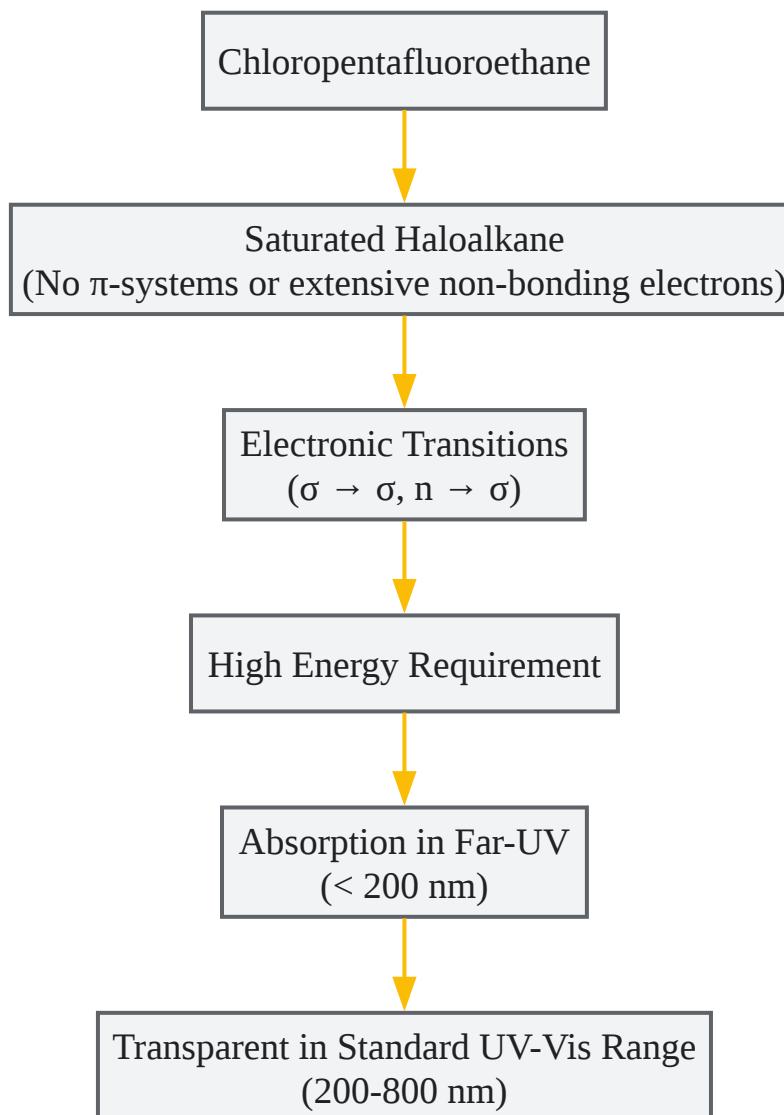
- UV-Vis spectrophotometer capable of measurements in the far-UV region.
- Gas-tight quartz cuvette with a defined path length.
- Vacuum line for gas handling.

Materials:

- **Chloropentafluoroethane** (gaseous).

Procedure:

- Instrument and Sample Preparation: The spectrophotometer is powered on and the lamp is allowed to stabilize. A background spectrum is recorded with the evacuated quartz cuvette in the beam path.
- Sample Introduction: Gaseous **chloropentafluoroethane** is introduced into the cuvette at a known pressure.
- Spectral Acquisition: The absorption spectrum of the sample is recorded over the desired wavelength range (e.g., 190-800 nm).
- Data Analysis: The resulting spectrum is analyzed for any absorption bands. For saturated haloalkanes, significant absorption is not expected above 200 nm.



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References

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